2-(2-Chloro-6-fluorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one
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Description
2-(2-Chloro-6-fluorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H13ClFN3O2S and its molecular weight is 341.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmaceutical Applications
This compound and its derivatives have been explored in various pharmaceutical and chemical syntheses. For instance, Rajput et al. (2011) synthesized new pyridine derivatives, including those with a 1,3,4-thiadiazole moiety, demonstrating their potent antifungal properties, which could be linked to the chemical structure of the compound (Rajput et al., 2011). Similarly, Patel and Desai (2005) reported on the microwave solvent-free synthesis of antimicrobial compounds from 2-Aminothiadiazine, showcasing the environmental benefits of such synthetic methods (Patel & Desai, 2005).
Structural and Chemical Properties
The structural and chemical properties of compounds similar to 2-(2-Chloro-6-fluorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one have been the subject of various studies. Gündoğdu et al. (2017) focused on determining the structure of structural analogs using synchrotron X-ray powder diffraction, which is crucial for understanding the molecular configuration and potential reactivity of such compounds (Gündoğdu et al., 2017).
Biological and Antimicrobial Activities
The compound and its analogs have been investigated for their biological activities, particularly in antimicrobial applications. Amir et al. (2009) synthesized thiadiazole and imidazolinone derivatives with notable antimicrobial activities, highlighting the compound's potential in developing new antimicrobial agents (Amir et al., 2009).
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2S/c15-11-2-1-3-12(16)10(11)6-14(20)19-5-4-9(8-19)21-13-7-17-22-18-13/h1-3,7,9H,4-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWADLULELIXWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NSN=C2)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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